Oxytocin, glu(nhnh2)(4)-

Description

Context of Neurohypophyseal Peptide Analogue Research

Neurohypophyseal hormones, principally oxytocin (B344502) and vasopressin, are nonapeptides—chains of nine amino acids—that play crucial roles in a vast array of physiological processes. nih.gov Oxytocin is famously involved in reproduction, including uterine contractions and lactation, and more recently has been recognized for its role in social bonding and behavior. nih.govtandfonline.com Vasopressin is key to regulating water balance and blood pressure. nih.gov

Given their importance, researchers have long sought to understand how their structure dictates their function. This has led to a rich history of synthesizing analogues, which are molecules that mimic the structure of the natural hormone but with specific, intentional modifications. nih.govberkeley.edu This field of research aims to dissect the roles of individual amino acids, develop more stable or potent versions of the hormones, and create selective agonists or antagonists that can target specific receptors to produce a desired therapeutic effect without unwanted side effects. nih.govresearchgate.net

Rationale for Chemical Modification in Oxytocin Research

The primary motivation for creating oxytocin analogues is to investigate its structure-activity relationships (SAR). nih.govnih.gov Even minor changes to oxytocin's nine-amino-acid sequence can lead to significant shifts in its biological activity. researchgate.netacs.org By systematically substituting amino acids, altering the peptide backbone, or modifying functional groups, scientists can pinpoint which parts of the molecule are essential for binding to its receptor and which are necessary for activating it. researchgate.netacs.org

This research has several key objectives:

Enhancing Selectivity: Oxytocin and vasopressin have similar structures and their receptors can sometimes be cross-activated. Creating analogues that are highly selective for the oxytocin receptor over vasopressin receptors is a major goal to avoid, for example, unwanted effects on blood pressure. researchgate.net

Improving Potency and Stability: Natural peptides are often quickly broken down by enzymes in the body. Modifications can make the molecule more resistant to degradation, prolonging its therapeutic effect. tandfonline.comchemrxiv.org

Switching from Agonist to Antagonist: Some modifications can convert the molecule from one that activates the receptor (an agonist) to one that blocks it (an antagonist). Antagonists are valuable research tools and have therapeutic applications, such as in preventing premature labor. researchgate.net

Probing Receptor Interaction: Analogues help researchers understand the specific molecular interactions—like hydrogen bonding or steric effects—that occur between the hormone and its receptor. researchgate.netbibliotekanauki.pl

Research Focus on Oxytocin, [Glu(NHNH2)4]- Analogue

A specific focus of SAR studies has been the glutamine residue at position 4 (Gln4) of the oxytocin molecule. researchgate.netbibliotekanauki.pl To explore the role of this position, researchers synthesized [Glu(NHNH2)4]-Oxytocin . nih.gov In this analogue, the standard glutamine is replaced by a glutamic acid gamma-hydrazide. This modification is subtle yet significant: it replaces the side-chain carboxamide group (-CONH2) of glutamine with a hydrazide group (-CONHNH2). nih.gov The goal of this specific substitution was to investigate how altering the electronic and hydrogen-bonding capabilities of the side chain at position 4 would impact the hormone's biological functions. bibliotekanauki.plnih.gov

The synthesis of [Glu(NHNH2)4]-Oxytocin was achieved using solution-phase peptide synthesis methods. nih.gov Subsequent biological assays were performed to compare its activity directly with that of native oxytocin across several standard tests.

The research revealed that this modification significantly impacted the hormone's potency. When tested for various biological activities, [Glu(NHNH2)4]-Oxytocin consistently showed decreased activity compared to the parent hormone, oxytocin. nih.gov This finding underscores the critical importance of the specific chemical nature of the side chain at position 4 for effective receptor binding and activation.

The table below summarizes the biological activities of the analogue in comparison to standard oxytocin. Activities are expressed in USP units per milligram.

| Compound | Uterotonic Activity (in vitro, rat) | Milk Ejection Activity (rabbit) |

| Oxytocin (Standard) | ~450-500 U/mg | ~450-500 U/mg |

| [Glu(NHNH2)4]-Oxytocin | Decreased | Decreased |

Data derived from qualitative descriptions in the cited research, which state that the specific biological activities of the oxytocin analogue were decreased compared to the parent hormone in all assay systems. nih.gov The precise numerical values for the analogue were not detailed in the abstract.

This research contributes to a larger body of work suggesting that the interaction of the Gln4 side chain with the oxytocin receptor is heavily influenced by electronic effects and its capacity for hydrogen bonding. researchgate.netbibliotekanauki.pl The introduction of the hydrazide group in [Glu(NHNH2)4]-Oxytocin alters these properties, leading to a less effective hormone, thereby highlighting the exquisite chemical precision required for optimal neurohypophyseal hormone function.

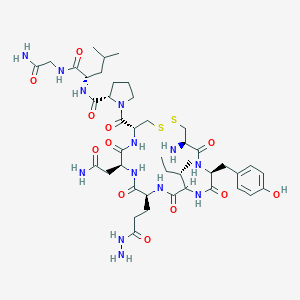

Structure

2D Structure

Properties

CAS No. |

127716-65-8 |

|---|---|

Molecular Formula |

C43H67N13O12S2 |

Molecular Weight |

1022.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |

InChI Key |

UCIVOSQJEMZBTM-OMTOYRQASA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |

sequence |

CYIXNCPLG |

Synonyms |

4-Glu(NHNH2)-oxytocin oxytocin, Glu(NHNH2)(4)- oxytocin, glutamyl-gamma-hydrazide(4)- |

Origin of Product |

United States |

Synthetic Methodologies for Oxytocin, Glu Nhnh2 4

Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis, while often more labor-intensive than solid-phase methods, offers flexibility in purification and characterization of intermediates. For the specific analog Oxytocin (B344502), [Glu(NHNH2)4]-, this approach has been successfully utilized.

Application of N-Hydroxysuccinimide Esters

The synthesis of [Glu(NHNH2)4] oxytocin has been accomplished using solution-phase methods that employ N-hydroxysuccinimide (NHS) esters for the formation of peptide bonds. nih.gov This classical activation method involves converting the carboxylic acid group of an amino acid into a more reactive NHS ester, which then readily reacts with the amino group of another amino acid to form a stable amide bond. This technique is a cornerstone of solution-phase peptide synthesis due to its efficiency and the relatively clean reaction profiles it produces. The use of NHS esters facilitates the controlled, stepwise assembly of the peptide chain in a homogenous reaction environment. nih.govacs.org

Formal Replacement of Glutamine Carboxamide with Hydrazide at Position 4

The defining feature of Oxytocin, [Glu(NHNH2)4]- is the substitution at the fourth position. In this analog, the side-chain carboxamide function of the native glutamine residue is formally replaced by a hydrazide group. nih.gov This modification is achieved by incorporating a glutamic acid gamma-hydrazide residue during the synthesis. The solution-phase methodology allows for the specific introduction of this unnatural amino acid into the growing peptide chain, leading to the desired analog. nih.gov This targeted replacement is a key example of how synthetic modifications can be used to probe structure-activity relationships in neurohypophyseal hormones.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is the most prevalent method for producing peptides, including oxytocin and its analogs, due to its efficiency and amenability to automation. springernature.comnih.govunivie.ac.at The peptide is assembled step-by-step while anchored to an insoluble polymer resin.

Fmoc-based Protocols for Oxytocin-like Peptides

The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is a widely adopted protocol for the solid-phase synthesis of oxytocin-like peptides. nih.govunivie.ac.at This method involves the use of Fmoc-protected amino acids as the building blocks. The Fmoc group, which protects the alpha-amino group of the amino acid, is base-labile and typically removed using a piperidine (B6355638) solution, while the side-chain protecting groups are acid-labile. thieme-connect.com

The general workflow for Fmoc-SPPS of an oxytocin analog is summarized in the table below.

| Step | Description | Key Reagents |

| Resin Loading | The first C-terminal amino acid is attached to a solid support resin (e.g., Rink-Amide resin). | Fmoc-amino acid, Coupling reagents (e.g., HBTU) |

| Fmoc Deprotection | The N-terminal Fmoc protecting group is removed to free the amine for the next coupling step. | Piperidine or Piperazine in a solvent like DMF |

| Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. | Fmoc-amino acid, Coupling reagents (e.g., HBTU, HOBt), Base (e.g., DIPEA) |

| Repetition | The deprotection and coupling steps are repeated sequentially until the desired peptide sequence is assembled. | N/A |

| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. | Trifluoroacetic acid (TFA) with scavengers |

| Oxidative Folding | The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues. | Oxidizing agents (e.g., Iodine, Potassium ferricyanide) |

| Purification | The crude peptide is purified to obtain the final product with high purity. | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

This table provides a generalized overview of the Fmoc-SPPS process for oxytocin-like peptides. nih.govthieme-connect.comresearchgate.net

Challenges and Solutions in Synthesizing Glutamyl Hydrazide Containing Peptides

To overcome these issues, synthetic strategies must be carefully designed. This includes the selection of highly efficient coupling reagents and optimized reaction conditions to favor the desired intermolecular peptide bond formation over undesired side reactions. Furthermore, the choice of protecting group for the hydrazide functionality is critical to its stability throughout the iterative steps of SPPS.

| Challenge | Potential Solution |

| Undesired Side Reactions | Optimization of coupling conditions and reagents to maximize the rate of peptide bond formation. |

| Intramolecular Cyclization | Use of appropriate protecting groups for the hydrazide side chain to prevent premature reactivity. |

| Low Yield and Purity | Careful selection of scavengers during the final cleavage step to minimize degradation of the sensitive hydrazide group. |

This table outlines key challenges and strategic solutions for the synthesis of peptides containing glutamyl hydrazide. thieme-connect.com

Orthogonal Protection Group Strategies for Targeted Modifications

Orthogonal protection strategies are essential for the synthesis of complex peptides with multiple functional groups, such as Oxytocin, [Glu(NHNH2)4]-. This approach utilizes a set of protecting groups that can be removed under different, specific chemical conditions, allowing for selective deprotection and modification of various parts of the molecule without affecting others. tandfonline.com

In the context of Fmoc-SPPS, the alpha-amino group is protected by the base-labile Fmoc group. Side chains of amino acids like tyrosine, asparagine, and glutamine are typically protected with acid-labile groups such as tert-Butyl (tBu) or Trityl (Trt). researchgate.net The cysteine residues involved in the critical disulfide bridge are also protected, often with a Trt or Acetamidomethyl (Acm) group. thieme-connect.com For the synthesis of the glutamyl hydrazide analog, a further orthogonal protecting group would be required for the hydrazide moiety itself, one that is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage. The employment of building blocks with functionalities that are orthogonal to standard protecting groups, such as ω-azido or ω-ethynyl functions, demonstrates the power of this approach in creating highly specific and novel peptide analogs. tandfonline.com

Analytical Techniques for Compound Characterization and Purity Assessment

A comprehensive suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized Oxytocin, [Glu(NHNH2)4]-. These methods are essential for ensuring the quality and integrity of the final compound. While specific data for this analog is limited, the characterization would follow established protocols for oxytocin and its derivatives.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of peptides like Oxytocin, [Glu(NHNH2)4]-. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target peptide from impurities based on hydrophobicity.

| Parameter | Typical Conditions for Oxytocin Analog Analysis |

| Column | C18 or C8 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |

| Detection | UV absorbance at 214 nm or 280 nm |

| Flow Rate | Typically 1.0 mL/min |

Thin-Layer Chromatography (TLC) has also been mentioned as a technique used in the characterization of this compound. nih.gov TLC provides a rapid and simple method for monitoring the progress of the synthesis and for preliminary purity assessment.

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized peptide and for confirming its amino acid sequence. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for peptides. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.

| Technique | Information Obtained |

| ESI-MS | Provides accurate molecular weight of the intact peptide. |

| Tandem MS (MS/MS) | Fragments the peptide to provide sequence information. |

| HRMS | Determines the elemental composition with high accuracy. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purity Assessment:

The purity of the final compound is typically assessed by a combination of the analytical techniques described above. HPLC is the primary method for quantifying the percentage of the desired peptide in the sample. The integration of the peak corresponding to the product in the chromatogram provides a measure of its purity relative to other components. Mass spectrometry can be used to identify and quantify impurities that are structurally related to the target peptide. A mass balance approach, which involves the comprehensive identification and quantification of all impurities, can be employed for a highly accurate purity assignment.

Molecular Design Principles and Structure Activity Relationships of Oxytocin Analogues with Glu Nhnh2 4 Modification

Structural Impact of Glutamic Acid Gamma-Hydrazide at Position 4 on Oxytocin (B344502) Core

The substitution of the native glutamine (Gln) residue at position 4 with glutamic acid gamma-hydrazide, yielding [Glu(NHNH2)4]oxytocin, introduces a significant chemical change in the core structure of the hormone. nih.gov In this analogue, the side-chain carboxamide function (-CONH2) of glutamine is formally replaced by a hydrazide group (-CONHNH2). nih.govresearchgate.net

Comparative Pharmacological Profiling with Parent Oxytocin

Research involving the synthesis and biological evaluation of [Glu(NHNH2)4]oxytocin has demonstrated that the modification significantly impacts its pharmacological profile. nih.gov When tested across a range of bioassays, the analogue showed a marked decrease in specific biological activities compared to the parent oxytocin hormone. nih.govresearchgate.net

The assays performed included measurements of uterotonic activity, milk ejection activity, antidiuretic activity, and rat pressor activity. In all these systems, the potency of the glutamic acid gamma-hydrazide analogue was diminished. nih.gov A similar synthetic modification was performed on a related neurohypophyseal hormone, creating [Glu(NHNH2)4, Lys8]vasopressin, which also exhibited reduced specific biological activities compared to its parent hormone, lysine (B10760008) vasopressin. nih.gov This consistent finding across both hormone analogues underscores the critical role of the position 4 side-chain structure for biological function.

Rational Design Strategies for Modified Oxytocin Analogues

Systematic amino acid substitutions at various positions of the oxytocin sequence have been crucial in understanding structure-activity relationships. The main differences between oxytocin and the related hormone arginine vasopressin (AVP) are at positions 3 and 8. mdpi.com Position 8 is particularly important for receptor selectivity and potency. While the ancestral amino acid in oxytocin is leucine (B10760876) (Leu), variants with Proline (Pro), Alanine (Ala), and Threonine (Thr) at position 8 have been identified in Neotropical primates; these are considered radical substitutions that alter the peptide's physicochemical properties. merckmillipore.comoup.com In vasopressin analogues, the basic amino acid at position 8, such as lysine or arginine, is critical for potent antidiuretic and vasopressor activities. mdpi.com

Studies have revealed that substitutions at positions 2, 3, 5, 7, and 9 often lead to a decrease in agonist activity, indicating these residues are highly optimized. acs.org However, positions 7 and 8 have shown more tolerance for substitution, which can be exploited to improve receptor selectivity. nih.gov For instance, introducing trans-4-hydroxyproline at position 7 and γ-methylleucine at position 8 in a desamino-oxytocin analogue was effective in enhancing selectivity for the oxytocin receptor over vasopressin receptors. nih.gov

Native oxytocin has a short in vivo half-life due to its susceptibility to enzymatic degradation. nih.gov To enhance stability, modifications to the peptide backbone and terminal regions are common strategies. One of the most well-known modifications is at the N-terminus, where removal of the amino group of the Cysteine-1 residue (deamination) yields desamino-oxytocin. This modification enhances certain biological activities, such as avian depressor, rat oxytocic, and rat antidiuretic effects. oup.com

Other backbone modifications include the incorporation of non-natural amino acids, such as D-amino acids or N-methylated amino acids, which can disrupt recognition by proteases and thereby increase proteolytic stability. rsc.orgamericanpeptidesociety.org N-to-C terminal backbone cyclization (head-to-tail cyclization) has also been explored as a strategy to protect against endopeptidases; however, in the case of oxytocin, this modification resulted in a loss of detectable binding and functional activity. researchgate.netgenscript.com

The disulfide bond between Cys1 and Cys6, which forms the 20-membered macrocyclic ring of oxytocin, is a primary site of metabolic instability. nih.govebi.ac.uk Replacing this labile bond with more robust chemical linkages is a key strategy for improving the pharmacokinetic profile of oxytocin analogues. researchgate.netgenscript.com

Several disulfide bond mimetics have been successfully incorporated:

Lactam Bridges: Replacing the disulfide bond with a stable amide (lactam) bond has produced highly potent and selective oxytocin analogues. nih.govnih.gov This modification significantly increases stability in serum. nih.gov

Thioether Bridges: Replacing one of the sulfur atoms with a methylene (B1212753) group to form a thioether bridge is another effective strategy to create non-reducible, redox-stable isosteres of the disulfide bond. researchgate.netgenscript.com

Other Mimetics: Researchers have also synthesized and tested analogues with selenylsulfide, diselenide, and ditelluride bridges. genscript.com These modifications can lead to a 1.5- to 3-fold enhancement in plasma stability while retaining considerable receptor affinity and functional potency. genscript.com

Altering the size of the macrocycle, for instance from the naturally occurring 20-membered ring to 19 or 21 atoms, has been shown to completely abolish activity, highlighting the strict conformational requirements for receptor binding. researchgate.net

Conjugating peptides with sugars (glycosylation) or lipids (lipidation) are established strategies to improve their drug-like properties, including stability and membrane permeability.

Glycosylation: The addition of sugar moieties to oxytocin analogues has been shown to be an effective strategy. nih.gov For example, glycosylation of the C-terminus of lactam-stabilized oxytocin analogues resulted in research tools with increased in vitro stability. nih.govnih.gov These glycopeptide analogues also showed potent antinociceptive effects in animal models following peripheral administration, suggesting successful penetration of the blood-brain barrier. nih.govebi.ac.uk

Lipidation: This strategy involves conjugating the peptide with long fatty acids, such as palmitic acid, to enhance hydrophobicity. mdpi.com The goal of lipidation is to extend the peptide's half-life in the blood and improve its ability to cross biological membranes, including the blood-brain barrier. mdpi.comresearchgate.net For example, an oxytocin analogue named lipo-oxytocin-1 was designed with two palmitoyl (B13399708) groups conjugated to the peptide. This modification is intended to not only prolong its circulation time but also to potentially improve its delivery to the central nervous system. researchgate.net

Mechanistic Investigations of Oxytocin, Glu Nhnh2 4 Analogue Activity in Controlled Biological Systems

In Vitro Pharmacological Activity Assessments

The biological activities of [Glu(NHNH2)4]-oxytocin have been systematically assessed through a series of in vitro assays. These evaluations aimed to quantify the analogue's potency in comparison to native oxytocin (B344502) across a spectrum of physiological functions. The synthesis of this analogue was achieved using solution methods with N-hydroxysuccinimide esters. researchgate.net

Uterotonic Activity Assays

The uterotonic activity of [Glu(NHNH2)4]-oxytocin was determined by its ability to induce contractions in isolated rat uterine tissue. In these assays, the analogue demonstrated a significantly reduced potency compared to the parent hormone, oxytocin. researchgate.netresearchgate.net The specific activity was found to be 15.6 ± 1.1 international units (IU) per milligram. researchgate.net This finding suggests that the modification at position 4, replacing the carboxamide with a hydrazide group, diminishes the analogue's ability to effectively interact with and activate the oxytocin receptors responsible for uterine smooth muscle contraction.

Milk Ejection Activity Assays

The lactogenic effect of [Glu(NHNH2)4]-oxytocin was evaluated through milk ejection assays, which measure the pressure increase within the mammary ducts of anesthetized lactating rats. Similar to its uterotonic activity, the analogue exhibited a lower potency in eliciting milk ejection compared to oxytocin. researchgate.netresearchgate.net The measured activity was 11.5 ± 0.9 IU/mg. researchgate.net This indicates that the structural change at position 4 also negatively impacts the interaction with oxytocin receptors in the myoepithelial cells of the mammary gland.

Antidiuretic Activity Assays

The antidiuretic potential of [Glu(NHNH2)4]-oxytocin was assessed in conscious rats by measuring the inhibition of water diuresis. The analogue displayed weak antidiuretic activity, recorded at 0.03 ± 0.007 IU/mg. researchgate.net This demonstrates a substantial decrease in activity compared to vasopressin, the primary hormone regulating water reabsorption, and also a low level of cross-reactivity with vasopressin receptors.

Pressor Activity Assays

The effect of [Glu(NHNH2)4]-oxytocin on blood pressure was determined using rat pressor assays. This measures the ability of the compound to cause an increase in arterial blood pressure, a characteristic activity of vasopressin. The analogue showed very low pressor activity, with a value of 0.04 ± 0.008 IU/mg. researchgate.net This result further underscores the analogue's reduced potency and its limited ability to activate vasopressin V1a receptors that mediate vasoconstriction.

Pharmacological Activity of [Glu(NHNH2)4]-Oxytocin

| Assay | Activity (IU/mg) |

|---|---|

| Uterotonic Activity | 15.6 ± 1.1 |

| Milk Ejection Activity | 11.5 ± 0.9 |

| Antidiuretic Activity | 0.03 ± 0.007 |

| Pressor Activity | 0.04 ± 0.008 |

Intracellular Signaling Cascade Analysis (e.g., G-protein coupling, Ca2+ transients, MAPK activation)

As of the current available scientific literature, no specific studies have been published detailing the intracellular signaling cascades initiated by [Glu(NHNH2)4]-oxytocin. Research on its specific engagement with G-protein coupling, the resulting calcium (Ca2+) transients, or the activation of the mitogen-activated protein kinase (MAPK) pathway has not been reported.

Ex Vivo and Organotypic Culture Models

There is no information available in the published scientific literature regarding the investigation of [Glu(NHNH2)4]-oxytocin in ex vivo or organotypic culture models.

Hypothalamic Organotypic Slice Cultures for Neuronal Electrophysiology

The study of oxytocin analogues, such as Oxytocin, [Glu(NHNH2)4]-, in controlled biological systems provides crucial insights into their specific neuronal effects. Hypothalamic organotypic slice cultures are a valuable in vitro model for such investigations, as they preserve the three-dimensional structure and synaptic connectivity of the hypothalamus for extended periods. nih.govnih.govresearchgate.net This allows for detailed electrophysiological analysis of neuronal activity in response to the application of specific compounds.

While direct electrophysiological studies on hypothalamic organotypic slice cultures treated with Oxytocin, [Glu(NHNH2)4]- are not extensively documented in publicly available literature, the established methodology for studying oxytocin and its analogues in this system provides a clear framework for how such an investigation would be conducted. Typically, whole-cell patch-clamp recordings are used to measure changes in the membrane potential and firing patterns of individual hypothalamic neurons, such as those in the paraventricular nucleus (PVN), before and after the application of the oxytocin analogue. biorxiv.org This technique allows researchers to determine whether the analogue has an excitatory, inhibitory, or modulatory effect on neuronal activity.

Key electrophysiological parameters that would be assessed include the resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of postsynaptic currents. By comparing these parameters before and after the application of Oxytocin, [Glu(NHNH2)4]-, researchers could elucidate its specific impact on neuronal excitability within the hypothalamus.

Interactive Table: Illustrative Electrophysiological Data of Hypothalamic Neurons

The following table is an illustrative example of the type of data that would be collected from electrophysiological recordings of hypothalamic neurons in response to an oxytocin analogue. Specific values for Oxytocin, [Glu(NHNH2)4]- are not available in the reviewed literature.

| Parameter | Baseline | After Analogue Application | Change (%) |

| Resting Membrane Potential (mV) | -65 | -60 | +7.7% |

| Input Resistance (MΩ) | 350 | 400 | +14.3% |

| Firing Frequency (Hz) | 2 | 5 | +150% |

| sEPSC Frequency (Hz) | 1.5 | 2.5 | +66.7% |

| sIPSC Frequency (Hz) | 3 | 3 | 0% |

Exploration of Neurotransmitter-Oxytocin Interactions in Neural Networks

The activity of oxytocin and its analogues within neural networks is often modulated by and, in turn, modulates the action of other neurotransmitters. A critical area of investigation is the interaction between oxytocinergic signaling and major neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are fundamental to excitatory and inhibitory balance in the brain. researchgate.netnih.gov

Research into the specific interactions between Oxytocin, [Glu(NHNH2)4]- and various neurotransmitter systems is not detailed in the available scientific literature. However, the established experimental paradigms for native oxytocin provide a roadmap for how such studies would be approached. For instance, to explore the interplay with the glutamatergic system, researchers would apply Oxytocin, [Glu(NHNH2)4]- in the presence and absence of glutamate (B1630785) receptor agonists (e.g., NMDA, AMPA) and antagonists. nih.gov By observing the resulting neuronal activity, it would be possible to determine if the analogue potentiates, attenuates, or otherwise alters glutamatergic transmission.

Such studies often reveal whether the oxytocin analogue acts on presynaptic terminals to alter neurotransmitter release or on postsynaptic receptors to modify the response to a neurotransmitter. researchgate.net For example, an increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) following the application of the analogue would suggest a presynaptic mechanism of action, enhancing glutamate release. nih.gov

Interactive Table: Illustrative Data on Neurotransmitter Interactions

This table illustrates the potential effects of an oxytocin analogue on the frequency of spontaneous postsynaptic currents in the presence of different neurotransmitter receptor blockers. Specific data for Oxytocin, [Glu(NHNH2)4]- is not available in the reviewed literature.

| Condition | sEPSC Frequency (Hz) | sIPSC Frequency (Hz) |

| Baseline | 2.1 | 4.5 |

| Oxytocin Analogue | 3.5 | 4.6 |

| Analogue + CNQX (AMPA Antagonist) | 2.2 | 4.5 |

| Analogue + Bicuculline (GABA-A Antagonist) | 3.6 | 0.1 |

Preclinical Research Applications and Findings in Animal Models

Neurobiological and Behavioral Studies in Rodent Models

Rodent models, particularly rats and mice, have been the cornerstone of research involving TGOT, allowing for detailed investigation into its physiological and behavioral effects.

Investigation of Analgesic Mechanisms and Pain Modulation

TGOT has been shown to modulate pain perception through its action on spinal cord neurons. In rat models, exogenously applied oxytocin (B344502) and its agonists exhibit antinociceptive properties in various pain states, including inflammatory and neuropathic pain. nih.gov Studies using TGOT have revealed that its antinociceptive action involves the inhibition of potassium channel currents in lamina II neurons of the rat spinal cord. nih.gov Specifically, application of TGOT has been found to decrease the amplitude of the delayed rectifier potassium current (IKDR) without altering its activation or inactivation properties. nih.gov This modulation of potassium currents leads to a reduction in the firing ability of a subpopulation of lamina II neurons, which are crucial for transmitting nociceptive information. nih.gov

Interestingly, the effects of TGOT on pain can be complex, exhibiting a dual anti- and pronociceptive profile depending on the concentration. At lower concentrations, TGOT produces antinociceptive effects mediated by oxytocin receptors (OTR). u-strasbg.fr However, at higher doses, it can induce an increase in neuronal firing, suggesting a pronociceptive effect. u-strasbg.fr This dose-dependent duality highlights the intricate nature of oxytocinergic modulation in pain pathways. The table below summarizes key findings from a study investigating the effects of TGOT on spinal cord neurons in rats. nih.gov

| Parameter | Control | TGOT (1 μM) | p-value |

| Resting Membrane Potential (mV) | -63.6 ± 1.7 | -60.8 ± 2.0 | > 0.05 |

| IKDR Amplitude Decrease (%) | N/A | 42 ± 6.7 | < 0.001 |

| IKDR Half-activation Potential (V0.5, mV) | 4.44 ± 1.4 | -1.94 ± 2.22 | > 0.05 |

| IA Half-inactivation Potential (V0.5, mV) | -64.56 ± 3.13 | -89.71 ± 5.57 | < 0.01 |

| Data adapted from Eliava et al. (2016) and represents the mean ± SEM. |

Cognitive Enhancement Research (e.g., Object Recognition Memory, Social Memory)

The role of the oxytocinergic system in cognitive functions, particularly memory, has been a significant area of research where TGOT has been a valuable tool. The novel object recognition (NOR) test, a widely used assay for recognition memory in rodents, has been employed to study the effects of TGOT. ucsd.edunih.govnih.gov While the hippocampus is known to be crucial for object recognition memory, the specific contribution of oxytocin receptors within this region is an active area of investigation. ucsd.edu

Studies in rodent models of Alzheimer's disease have shown that oxytocin can improve social memory. nih.gov Although direct evidence for TGOT's effect on social memory is still emerging, its ability to activate oxytocin receptors in brain regions critical for social cognition, such as the hippocampus and amygdala, suggests a potential therapeutic role. nih.govharvard.edu The table below illustrates a typical experimental design for a Novel Object Recognition test in rodents. lidsen.com

| Phase | Duration | Description |

| Habituation | 5 minutes | The mouse is allowed to freely explore an empty arena. |

| Training (Familiarization) | 5 minutes | The mouse is exposed to two identical objects in the arena. |

| Testing | 5 minutes | One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. |

Social Behavior Modulation and Related Neural Substrates

TGOT has been utilized to dissect the intricate influence of oxytocin on social behaviors in rodents. Research in female prairie voles has demonstrated that social experience, such as pair-bonding, alters the modulatory effects of TGOT in the nucleus accumbens, a key region in the brain's reward circuitry. biorxiv.org Specifically, TGOT was found to potentiate excitatory neurotransmission in paired females to a greater extent than in virgin females, suggesting that the oxytocinergic system is dynamically regulated by social context. biorxiv.org

In studies on aggression in female Wistar rats, local infusion of synthetic oxytocin into the central amygdala enhanced aggressive behaviors. nih.gov In contrast, the selective OTR agonist TGOT did not increase aggression, indicating that the pro-aggressive effects of oxytocin might be mediated through cross-reactivity with vasopressin V1a receptors. nih.gov This highlights the importance of using selective agonists like TGOT to differentiate the specific roles of oxytocin receptors in complex social behaviors.

Studies on Neuronal Chloride Homeostasis in Animal Models of Neurodevelopmental Disorders (e.g., autism-like syndromes)

Emerging research suggests a link between the oxytocinergic system and neuronal chloride homeostasis, which is often disrupted in neurodevelopmental disorders like autism spectrum disorder (ASD). haifa.ac.ilinserm.fr In animal models of ASD, there is evidence of abnormally high intracellular chloride levels, which can lead to aberrant excitatory effects of the neurotransmitter GABA. inserm.frbiomolther.org

A significant finding comes from in vitro studies where the application of TGOT was shown to suppress epileptiform gamma bursts in the CA1 region of the hippocampus. nih.gov These pathological bursts are associated with an increase in intracellular chloride concentration. The ability of TGOT to counteract this hyperactivity suggests that oxytocin receptor activation can modulate chloride homeostasis. nih.gov This line of research has opened new avenues for exploring oxytocin-based therapies for neurodevelopmental disorders characterized by an excitatory/inhibitory imbalance. haifa.ac.ilnih.gov The table below summarizes the effects of TGOT on gamma bursts in an in vitro model. nih.gov

| Parameter | Control | TGOT (0.4 μM) |

| Gamma Burst Suppression | No | Yes |

| Data adapted from Menascu et al. (2018). |

Analysis of Oxytocinergic Projections and Interneuron Function in Specific Brain Regions (e.g., medial prefrontal cortex, supramammillary nucleus)

The supramammillary nucleus (SuM), a hypothalamic structure involved in memory and arousal, has been identified as a target of oxytocinergic projections. frontiersin.org The SuM contains oxytocin receptors, and studies have shown that it projects to various hippocampal subfields, including CA3 and CA1, where it preferentially excites interneurons. nih.govnih.gov This suggests that oxytocin, through its action in the SuM, can indirectly modulate hippocampal activity and associated cognitive functions. The selective activation of interneurons by the SuM projection provides a mechanism for fine-tuning hippocampal information processing. nih.gov

Comparative Animal Model Systems and Translational Considerations in Basic Research

The use of various animal models is crucial for understanding the broader applicability of findings from basic research. nih.govnih.govmdpi.com While most preclinical research with TGOT has been conducted in rodents, the insights gained have significant translational implications. ucla.educhestnet.orgyoutube.com The conservation of the oxytocinergic system across mammalian species suggests that the fundamental mechanisms of action observed in rodents are likely relevant to humans.

The development of animal models that more closely mimic human conditions, such as genetic models of neurodevelopmental disorders, provides a valuable platform for testing the therapeutic potential of compounds like TGOT. haifa.ac.ilmdpi.com For instance, the ability of TGOT to rescue behavioral deficits in mouse models of ASD supports its potential as a therapeutic agent. haifa.ac.il

Translational research aims to bridge the gap between basic science discoveries and clinical applications. ucla.educhestnet.orgyoutube.com The detailed mechanistic studies conducted with TGOT in animal models provide a strong foundation for designing clinical trials in humans. Understanding the dose-dependent effects, the specific neural circuits involved, and the influence of social context on TGOT's actions are all critical pieces of information for translating these preclinical findings into effective treatments for human disorders.

Computational and Structural Biology Approaches in Oxytocin Analogue Research

Molecular Dynamics and Docking Simulations for Ligand-Receptor Complexes

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques that allow for the detailed examination of the interactions between a ligand, such as an oxytocin (B344502) analogue, and its receptor at an atomic level. These methods are crucial for understanding the structural basis of agonism and antagonism.

The three-dimensional (3D) structure of the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family, is essential for structure-based drug design. In the absence of an experimentally determined crystal structure for every receptor state, homology modeling is a valuable technique to generate reliable 3D models. nih.govxray.czuit.nobas.bg This method utilizes the known crystal structures of homologous proteins as templates to build a model of the target protein. For the OTR, homology models have been constructed based on the structures of other GPCRs, such as bovine rhodopsin. researchgate.net

Once a homology model of the OTR is established, molecular docking can be employed to predict the binding mode of oxytocin analogues. Docking algorithms explore the conformational space of the ligand within the receptor's binding pocket and rank the potential binding poses based on scoring functions that approximate the binding free energy. uit.no

For oxytocin analogues with modifications at position 4, such as [Thr4,Gly7]OT, docking studies have been performed to elucidate their binding interactions with the OTR. nih.gov These studies suggest that oxytocin and its analogues generally prefer a similar mode of binding. The macrocycle of the peptide (residues 1-6) tends to bind within the upper region of the transmembrane helices, while the C-terminal tail interacts with residues closer to the extracellular surface. researchgate.net

The biological activity of a peptide is not solely determined by its static structure but by its dynamic conformational landscape. Computational methods that generate and analyze conformational ensembles are therefore critical for a comprehensive understanding of oxytocin analogues.

One such method is LowModeMD, a conformational search algorithm that is particularly effective for exploring the conformational space of flexible molecules like peptides. researchgate.netnih.gov This technique has been successfully applied to the in silico analysis of oxytocin analogues to generate a range of low-energy conformations. researchgate.netnih.gov The analysis of these ensembles can reveal key structural features, such as the presence of specific secondary structures like β-turns, which are known to be important for the biological activity of oxytocin. nih.gov

Studies on various oxytocin analogues have demonstrated that maintaining a type I β-turn within the cyclic portion of the molecule is associated with oxytocin-like biological activity. nih.gov This structural motif is stabilized by intramolecular hydrogen bonds. The conformational ensemble of an analogue can be analyzed to determine the propensity to adopt this bioactive conformation. While specific LowModeMD studies on "Oxytocin, glu(nhnh2)(4)-" have not been reported, this approach would be highly valuable in assessing how the modification at position 4 impacts the conformational flexibility and the stability of the β-turn structure.

A key outcome of molecular modeling and simulation studies is the identification of specific amino acid residues in both the ligand and the receptor that are critical for their interaction. Mutagenesis studies, in combination with computational analyses, have pinpointed several residues in the OTR that are crucial for ligand binding and receptor activation.

Research has shown that the interaction of oxytocin and its analogues involves multiple transmembrane (TM) helices of the OTR. For instance, studies involving the agonist [Thr4,Gly7]OT have identified interactions with residues in TM3, TM4, and TM5. nih.gov More specifically, residues such as Arg34, Phe103, Tyr209, and Phe284 have been suggested to be important for ligand binding and selectivity. uit.no

The table below summarizes some of the key interacting residues of the oxytocin receptor identified through computational and experimental studies.

| Receptor Helix/Domain | Interacting Residues | Reference |

| TM3 | R113, K116, Q119, M123 | nih.gov |

| TM4 | Q171 | nih.gov |

| TM5 | I201, T205 | nih.gov |

| N-terminal Domain | Arg34 | uit.no |

| Extracellular Loop 2 | F103 | uit.no |

| TM5 | Tyr209 | uit.no |

| TM6 | Phe284 | uit.no |

For "Oxytocin, glu(nhnh2)(4)-", the glutamic acid derivative at position 4 would likely form specific interactions with residues in the OTR binding pocket. The nature of these interactions, whether they are hydrogen bonds, electrostatic, or van der Waals contacts, would be critical in determining the analogue's affinity and functional activity. Detailed molecular dynamics simulations would be required to precisely identify these critical interactions.

In Silico Prediction of Analogue Bioactivity and Selectivity Profiles

Computational methods are increasingly being used to predict the biological activity and selectivity of new chemical entities before their synthesis and experimental testing. For oxytocin analogues, in silico approaches can help in prioritizing candidates with desired properties, thereby accelerating the drug discovery process.

The prediction of bioactivity often involves the development of quantitative structure-activity relationship (QSAR) models. These models correlate the structural or physicochemical properties of a series of compounds with their biological activities. For oxytocin analogues, QSAR studies could be used to predict their potency as agonists or antagonists at the OTR.

Predicting selectivity, for instance, between the oxytocin and vasopressin receptors, is another important application of in silico methods. Comparative molecular modeling and docking studies of an analogue with both receptor subtypes can reveal differences in binding modes and interactions that contribute to selectivity. The development of analogues with high selectivity for the OTR is a key goal in order to minimize off-target effects. nih.gov

While specific in silico predictions of the bioactivity and selectivity of "Oxytocin, glu(nhnh2)(4)-" are not documented in the reviewed literature, the general computational frameworks for such predictions are well-established. By applying these methods, it would be possible to generate hypotheses about the functional profile of this analogue, which could then be validated through experimental assays.

Advanced Research Probes and Biotechnological Tools Derived from Oxytocin Analogues

Radioligand Development for Receptor Mapping (e.g., PET Imaging Tracers for Research)

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that allows for the quantitative mapping of molecular targets in the living brain. The development of a selective PET radioligand for the oxytocin (B344502) receptor (OTR) is a significant goal in neuroscience, as it would enable researchers to investigate the receptor's role in social behaviors and its association with psychiatric disorders. nih.govuq.edu.au

The process involves labeling a high-affinity OTR ligand with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18. nih.govfrontiersin.org While "Oxytocin, glu(nhnh2)(4)-" itself has not been documented as a PET tracer, its hydrazide group is chemically suitable for conjugation to prosthetic groups containing these radionuclides.

Research in this area has led to the development of several candidate tracers. For instance, [11C]PF-3274167 was synthesized and evaluated as a potential PET tracer for OTR in rats. nih.gov However, it showed very low brain uptake, suggesting it is a substrate for the P-glycoprotein efflux pump, which limited its utility. nih.gov Another approach involved the synthesis and evaluation of [F-18]ALS-II-69, a non-peptide antagonist. snmjournals.org This compound was found to be potent and selective for the OTR and showed specific uptake in brain regions believed to express the receptor in rat and non-human primate models. snmjournals.org Similarly, another F-18 labeled compound was investigated, which showed limited brain penetration in a cynomolgus monkey but accumulated in the choroid plexus. nih.gov These studies underscore the challenges in developing OTR PET ligands with suitable brain penetration and specific binding characteristics.

Table 1: Examples of Oxytocin Receptor PET Ligands

| Radioligand | Radionuclide | Type | Key Finding |

|---|---|---|---|

| [11C]PF-3274167 | Carbon-11 | Antagonist | Unsuitable for imaging OTR in rat brain due to low affinity and poor brain penetration. nih.gov |

| [F-18]ALS-II-69 | Fluorine-18 | Antagonist | Showed specific uptake in OTR-expressing brain regions in rats and non-human primates. snmjournals.org |

Fluorescent Probes for Real-Time Ligand-Receptor Dynamics in Cell Culture

Fluorescent probes are indispensable tools for studying the real-time dynamics of ligand-receptor interactions in cell culture. By attaching a fluorophore to an oxytocin analogue, researchers can visualize receptor binding, trafficking, and signaling events with high spatial and temporal resolution. The hydrazide group in "Oxytocin, glu(nhnh2)(4)-" could serve as a convenient attachment point for a fluorescent dye.

While direct fluorescent labeling of "Oxytocin, glu(nhnh2)(4)-" is not reported, other innovative fluorescent tools have been created. A significant development is MTRIA_OT, a G-protein-coupled receptor-based green fluorescent sensor for oxytocin. bohrium.comspringernature.com This sensor is not a labeled ligand but rather an engineered oxytocin receptor (from the medaka fish) that increases its fluorescence intensity upon binding extracellular oxytocin. neurosciencenews.comresearchgate.net MTRIA_OT has demonstrated high sensitivity and specificity, allowing for the real-time detection of oxytocin release in the brains of living mice. bohrium.comspringernature.comresearchgate.net

Another approach involves near-infrared nanosensors (nIROXT). nih.gov These probes use single-walled carbon nanotubes functionalized with an oxytocin receptor peptide fragment. They can selectively detect oxytocin, even distinguishing it from the structurally similar vasopressin, and have been used to monitor electrically stimulated oxytocin release in brain tissue at high resolution. nih.gov These sensor-based approaches have been favored over fluorescently labeling the oxytocin peptide itself, which can be sensitive to structural modifications.

Photoswitchable Probes for Spatiotemporal Control of Receptor Activation in Experimental Systems

Photoswitchable probes, or photoprobes, are molecules that can be turned "on" or "off" with light, offering precise spatiotemporal control over biological processes. nih.gov Incorporating a photochromic moiety, such as an azobenzene, into an oxytocin analogue allows researchers to control OTR activation in specific brain regions and at specific times. nih.govacs.org This technology is a powerful tool for dissecting the complex neural circuits regulated by oxytocin. researchgate.net

Researchers have successfully designed and synthesized several photoswitchable derivatives of oxytocin and vasopressin. nih.govacs.org In one strategy, the aromatic amino acid at position 2 of oxytocin was replaced with a photoswitchable amino acid. acs.org The resulting photoprobes were characterized for their photochemical properties and tested for their ability to activate the OTR. nih.govacs.org These studies identified two photoprobes with good potency and a significant difference in activity between their light-sensitive states (a "photoswitch window"), making them valuable tools for studying the dynamics of receptor activation. nih.govresearchgate.net The ability to reversibly switch a ligand between an active and inactive state using light provides an unprecedented level of control for experimental pharmacology. nih.gov

Table 2: Design Strategies for Photoswitchable Oxytocin Probes

| Strategy | Description | Outcome |

|---|---|---|

| Amino Acid Replacement | The aromatic amino acid Tyr² in oxytocin is replaced with a photoswitchable amino acid. acs.org | Resulted in photoprobes with good potency and a significant photoswitch window for investigating the OTR. nih.gov |

Methodological Advancements in Quantitative Analysis of Oxytocin and Analogues in Biological Samples (e.g., Mass Spectrometry Optimization)

Accurate quantification of oxytocin and its analogues in biological samples like plasma or serum is critical for both research and potential clinical applications. However, this is challenging due to the low endogenous concentrations (in the pM range) of the peptide and its susceptibility to degradation. nih.gov While immunoassays are commonly used, they can suffer from a lack of specificity. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a more sensitive and specific alternative. nih.gov

The principles of MS-based quantification would apply directly to "Oxytocin, glu(nhnh2)(4)-". Key advancements in this area focus on optimizing sample preparation and improving ionization efficiency. Researchers have systematically evaluated sample preparation methods to enhance peptide recovery and minimize matrix effects. nih.gov One study introduced an example of analyzing oxytocin in rat plasma using an LCMS-8050 triple quadrupole mass spectrometer, achieving a linear calibration curve from 0.1 to 500 ng/mL. shimadzu.de

To improve sensitivity, strategies have been developed to enhance the ionization of oxytocin. One approach involves chemical derivatization, adding charged or hydrophobic moieties to the peptide to increase its signal in the mass spectrometer. nih.gov For example, modifying oxytocin with a quaternary pyridinium ion improved its sensitivity by approximately 40-fold, achieving a lower limit of quantitation of 5 pM in water. nih.gov Such methodological improvements are crucial for reliably measuring low-concentration peptide analogues in complex biological fluids.

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing and characterizing Oxytocin, glu(nhnh2)(4)- to ensure reproducibility?

- Methodological Answer : Synthesis should follow strict stoichiometric controls and purification steps (e.g., HPLC or NMR validation). Characterization requires nuclear magnetic resonance (NMR) with matched buffer conditions (e.g., pH 5.0 sodium phosphate buffer) and concentration parity (±5%) between standard and test solutions for spectral comparability . Detailed experimental steps, including raw data and instrument parameters, must be archived in supplementary materials to enable replication .

Q. How should preclinical studies evaluate the neurochemical effects of Oxytocin, glu(nhnh2)(4)-?

- Methodological Answer : Follow NIH guidelines for preclinical reporting, including species-specific dosing, environmental controls, and blinding protocols. Include a checklist at submission covering statistical power, randomization, and exclusion criteria . For behavioral assays, use validated models (e.g., social recognition tests) and pair them with neurochemical analyses (e.g., microdialysis for glutamate levels) .

Q. What statistical frameworks are recommended for initial data analysis in studies involving Oxytocin, glu(nhnh2)(4)-?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or non-normal distributions. For dose-response relationships, apply linear mixed-effects models to account for intra-subject variability. Report effect sizes, confidence intervals, and p-values in alignment with NIH transparency standards .

Advanced Research Questions

Q. How can contradictory findings about Oxytocin, glu(nhnh2)(4)-’s efficacy in social behavior modulation be reconciled?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity (e.g., I² statistic). Investigate confounding variables such as dosing schedules (acute vs. chronic), receptor polymorphisms, or interspecies differences in blood-brain barrier permeability . Validate hypotheses using translational models that integrate human fMRI and rodent optogenetic data .

Q. What advanced techniques elucidate interactions between Oxytocin, glu(nhnh2)(4)- and glutamatergic pathways in addiction models?

- Methodological Answer : Combine in vivo calcium imaging (e.g., GCaMP6f sensors) with oxytocin receptor (OXTR) knockout models to map glutamate release dynamics in addiction-related brain regions (e.g., nucleus accumbens). Use CRISPR-edited cell lines to study OXTR-Glu receptor crosstalk at single-neuron resolution .

Q. How can discrepancies between in vitro and in vivo pharmacokinetic data for Oxytocin, glu(nhnh2)(4)- be resolved?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism and protein binding differences. Validate models using tandem mass spectrometry (LC-MS/MS) to measure compound stability in plasma versus cerebrospinal fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.